[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol
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Overview
Description
[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol: is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a furan ring substituted with an amino group and a methyl group on the phenyl ring, along with a methanol group on the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Methanol Group Addition: The methanol group can be introduced via nucleophilic substitution reactions, often using methanol as a reagent.
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Research: It is used in proteomics research to study protein interactions and functions.
Medicine:
Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
[5-(2-Amino-4-methyl-phenyl)-furan-2-carboxylic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
[4-((4-Methoxyphenyl)amino)methyl]-N,N-dimethylaniline: Contains a similar amino group but differs in the overall structure and functional groups.
Uniqueness:
Functional Groups: The presence of both an amino group and a methanol group on the furan ring makes [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol unique compared to its analogs.
Biological Activity: Its specific structure allows for unique interactions with biological targets, making it valuable in biochemical research.
Properties
IUPAC Name |
[5-(2-amino-4-methylphenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFBLRMSLNTEPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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